tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
CAS No.: 915795-05-0
Cat. No.: VC2699163
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate - 915795-05-0](/images/structure/VC2699163.png)
Specification
CAS No. | 915795-05-0 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate |
Standard InChI | InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15) |
Standard InChI Key | BHLVLQHHOVKCOT-UHFFFAOYSA-N |
SMILES | CC1(CNCC12CC2)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1(CNCC12CC2)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Identification
Structural Overview
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate belongs to the azaspiro compound family characterized by a unique spirocyclic framework containing a nitrogen atom at position 5 of the heptane ring system. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino functionality at position 7, with an additional methyl substituent at the same carbon . The spirocyclic core consists of a cyclopropane ring fused with a nitrogen-containing five-membered ring forming the distinctive azaspiro[2.4]heptane scaffold.
The molecular structure can be described as having four key structural components:
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The central azaspiro[2.4]heptane scaffold
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A methyl group at position 7
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A carbamate (Boc) protecting group at position 7
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A tertiary nitrogen at position 5
Molecular Properties
Based on structural analysis and comparison with similar compounds, the key physicochemical properties of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate are presented in Table 1.
Table 1: Molecular Properties of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Stereochemistry
The compound may exhibit stereoisomerism due to the chiral center at position 7 of the azaspiro[2.4]heptane scaffold. Similar to related compounds such as tert-butyl (S)-methyl(5-azaspiro[2.4]heptan-7-yl)carbamate and tert-butyl (R)-(5-azaspiro[2.4]heptan-7-yl)carbamate, it can exist in either the (R) or (S) configuration, with each stereoisomer potentially exhibiting different biological properties .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate typically follows one of several established routes for azaspiro compounds. Based on synthetic methods for structurally related compounds, the following approaches are most likely employed:
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Construction of the spirocyclic core followed by functionalization
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Cyclization reactions of appropriately substituted precursors
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Modification of existing azaspiro frameworks
Key Synthetic Routes
A general synthetic pathway may involve:
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Formation of the azaspiro[2.4]heptane core structure
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Introduction of the methyl group at position 7
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Installation of the Boc-protected amino group
The reaction conditions typically require an inert atmosphere (nitrogen or argon) to prevent moisture interference, with common solvents including dichloromethane or acetonitrile. Protection-deprotection strategies are frequently employed to control the regioselectivity of the functionalization steps.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is likely influenced by several structural features:
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The rigid spirocyclic core provides a defined three-dimensional arrangement of functional groups
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The tertiary nitrogen at position 5 can participate in hydrogen bonding and act as a basic center
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The Boc-protected amino group serves as both a hydrogen bond acceptor and a site for further derivatization
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The methyl group at position 7 may enhance lipophilicity and influence binding to biological targets
Applications in Drug Discovery
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate primarily serves as a versatile building block in medicinal chemistry and drug discovery. Its applications include:
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Intermediate in Drug Synthesis: The protected amino functionality allows for selective derivatization, making it valuable in multi-step synthetic routes to complex drug candidates
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Scaffold for Library Development: The spirocyclic core provides a rigid three-dimensional framework for developing diverse compound libraries
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Lead Compound Optimization: Modification of related azaspiro compounds has led to the development of potent antibacterial agents, particularly fluoroquinolones with activity against multidrug-resistant Streptococcus pneumoniae
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is determined by its functional groups and structural features:
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Boc Deprotection: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions (e.g., TFA in DCM) to reveal the free amine
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N-Alkylation/Acylation: The tertiary nitrogen at position 5 can participate in substitution reactions
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Cyclopropane Ring: The strained three-membered ring may undergo ring-opening reactions under specific conditions
Stability Considerations
Based on data from similar compounds, tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate likely exhibits the following stability characteristics:
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Storage Requirements: Recommended storage at 2-8°C under inert atmosphere
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Shelf Life: Stable under proper storage conditions, but may degrade upon prolonged exposure to air, moisture, or heat
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Incompatibilities: Likely incompatible with strong acids (which cleave the Boc group) and strong oxidizing agents
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